Butyrophenone, 2'-ethyl-4-((2-hydroxyethyl)amino)-
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Overview
Description
Butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- is an organic compound belonging to the butyrophenone class. This class of compounds is characterized by a ketone group flanked by a phenyl ring and a butyl chain. Butyrophenones are known for their diverse pharmacological activities, particularly in the treatment of psychiatric disorders such as schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- typically involves the reaction of butyrophenone with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter regulation.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders and as an antiemetic.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- involves its interaction with neurotransmitter receptors in the brain. It primarily acts as a dopamine antagonist, blocking dopamine receptors and thereby modulating neurotransmitter activity. This action is crucial in its therapeutic effects in treating psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A widely used antipsychotic drug.
Benperidol: Known for its high potency as an antipsychotic.
Droperidol: Used as an antiemetic and antipsychotic.
Uniqueness
Butyrophenone, 2’-ethyl-4-((2-hydroxyethyl)amino)- is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to interact with various neurotransmitter receptors makes it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
133845-34-8 |
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Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-(2-ethylphenyl)-4-(2-hydroxyethylamino)butan-1-one |
InChI |
InChI=1S/C14H21NO2/c1-2-12-6-3-4-7-13(12)14(17)8-5-9-15-10-11-16/h3-4,6-7,15-16H,2,5,8-11H2,1H3 |
InChI Key |
VLTJWNBASQETRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)CCCNCCO |
Origin of Product |
United States |
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